molecular formula C12H16O2 B1395143 4-Ethoxy-3-isopropylbenzaldehyde CAS No. 883537-58-4

4-Ethoxy-3-isopropylbenzaldehyde

Cat. No.: B1395143
CAS No.: 883537-58-4
M. Wt: 192.25 g/mol
InChI Key: VYZGHUKLYCIHFZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-Ethoxy-3-isopropylbenzaldehyde” can be represented by the InChI code: 1S/C12H16O3/c1-4-14-12-7-10 (8-13)5-6-11 (12)15-9 (2)3/h5-9H,4H2,1-3H3 . This indicates the presence of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms in the molecule .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization

4-Ethoxy-3-isopropylbenzaldehyde is involved in the synthesis of various chemical compounds. A study described the synthesis of certain triazolone derivatives using 3-ethoxy-4-hydroxybenzaldehyde, a compound closely related to this compound, demonstrating its utility in creating new chemical entities (Yüksek et al., 2005). Another study focused on the synthesis and characterization of bis-aldehyde monomers and their conductive polyazomethines, where derivatives of this compound were utilized (Hafeez et al., 2019).

Catalysis and Reactions

This compound plays a role in catalysis. A study demonstrated its use in aldol condensation reactions as a catalyst, highlighting its effectiveness in chemical synthesis (Vrbková et al., 2015). Additionally, it was involved in the synthesis of Schiff base ligands and their complexes, indicating its versatility in complex chemical reactions (Kumar & Radhakrishnan, 2011).

Analytical Chemistry

In analytical chemistry, derivatives of this compound have been used as derivatization agents for aldehydes and carboxylic acids, showing its utility in analytical applications (Eggink et al., 2010).

Material Science

This compound finds applications in material science, such as in the synthesis of electrically conductive materials and study of their properties (Hafeez et al., 2019). Its derivatives are also used in the preparation and study of various complex molecular structures (Takekuma et al., 2002).

Pharmaceutical Research

While specific studies on this compound in pharmaceutical research were not found, its structural analogs and derivatives have been investigated for potential medical applications, like in the synthesis of compounds with anticancer properties (Quiroga et al., 1998).

Safety and Hazards

The safety data sheet for a similar compound, benzaldehyde, indicates that it is a combustible liquid and harmful if swallowed . It can cause skin and eye irritation, and may cause respiratory irritation . It may also damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

4-ethoxy-3-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-14-12-6-5-10(8-13)7-11(12)9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZGHUKLYCIHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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